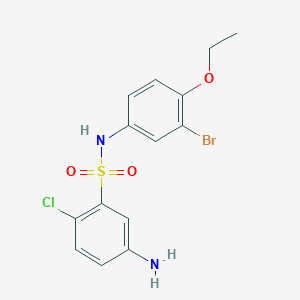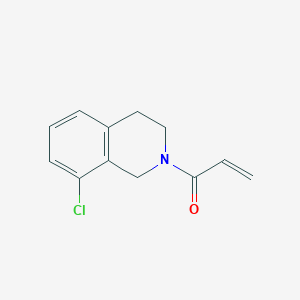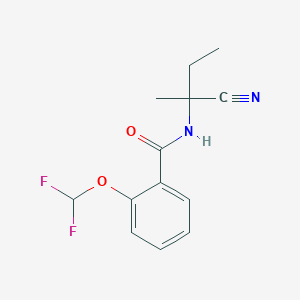![molecular formula C17H19ClF3N3O B2584743 3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one CAS No. 1024353-40-9](/img/structure/B2584743.png)
3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one” is a complex organic molecule. It contains a trifluoromethyl group, a pyridine ring, and a piperazine ring . It’s important to note that the specific properties and applications of this compound may vary depending on its exact structure and the presence of any additional functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and piperazine rings, the introduction of the trifluoromethyl group, and the formation of the cyclohexenone ring . Specific methods for the synthesis of similar compounds have been described in the literature .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a piperazine ring . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group, the pyridine ring, and the piperazine ring are all functional groups that can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure . These properties can be determined using various analytical techniques .Scientific Research Applications
Glycine Transporter Inhibitors
Research on compounds structurally related to the query has identified potent and orally available glycine transporter 1 (GlyT1) inhibitors. These compounds, including 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, have shown significant activity in enhancing the cerebrospinal fluid concentration of glycine in rats, which could be beneficial for treating disorders like schizophrenia and cognitive impairment (Yamamoto et al., 2016).
Antineoplastic Agents
Studies have also looked into the metabolism of compounds such as flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. Understanding the metabolic pathways of such compounds in humans can provide insights into their pharmacokinetics and pharmacodynamics, guiding the development of more effective cancer treatments (Gong et al., 2010).
Anticonvulsant Drug Properties
Research into the structural and electronic properties of anticonvulsant drugs, including compounds with pyridazine, triazine, and pyrimidine structures, has provided valuable insights into the molecular basis of their activity. These studies have utilized crystallography and molecular-orbital calculations to explore the interactions that contribute to the pharmacological profiles of these compounds (Georges et al., 1989).
Serotonin Receptor Antagonists
Compounds with bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione structures have been prepared and tested for their antagonist activity against serotonin (5-HT2) and alpha-1 receptors, revealing potential therapeutic applications in psychiatric and cardiovascular disorders (Watanabe et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications . This could involve the development of new synthetic methods, the investigation of its mechanism of action, or the exploration of its potential uses in various fields .
properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClF3N3O/c1-11-6-13(9-14(25)7-11)23-2-4-24(5-3-23)16-15(18)8-12(10-22-16)17(19,20)21/h8-11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHTZJIOBCVPPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2584662.png)


![2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2584667.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)




![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)
![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)

![N-(3,4-dimethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2584682.png)